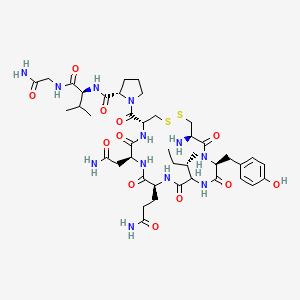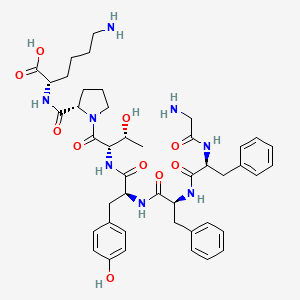
Gly-Phe-Phe-Tyr-Thr-Pro-Lys
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is a peptide sequence composed of seven amino acids: glycine, phenylalanine, phenylalanine, tyrosine, threonine, proline, and lysine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Phe-Phe-Tyr-Thr-Pro-Lys can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling: The amino group of the incoming amino acid reacts with the carboxyl group of the growing peptide chain.
Deprotection: Removal of the protecting group from the amino group of the newly added amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
化学反应分析
Types of Reactions
Gly-Phe-Phe-Tyr-Thr-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Gly-Phe-Phe-Tyr-Thr-Pro-Lys has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and hydrogels.
作用机制
The mechanism of action of Gly-Phe-Phe-Tyr-Thr-Pro-Lys depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger signaling pathways, leading to various cellular responses. The molecular targets and pathways involved can vary widely depending on the peptide’s sequence and structure.
相似化合物的比较
Similar Compounds
Gly-Phe-Phe-Tyr-Thr-Pro-Val: Similar sequence but with valine instead of lysine.
Gly-Phe-Phe-Tyr-Thr-Pro-Ile: Similar sequence but with isoleucine instead of lysine.
Uniqueness
Gly-Phe-Phe-Tyr-Thr-Pro-Lys is unique due to its specific sequence, which determines its structure, function, and interactions. The presence of lysine at the C-terminus can influence its binding properties and biological activity compared to similar peptides with different amino acids at this position.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
2479-85-8 |
|---|---|
分子式 |
C44H58N8O10 |
分子量 |
859.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C44H58N8O10/c1-27(53)38(43(60)52-22-10-16-36(52)42(59)48-32(44(61)62)15-8-9-21-45)51-41(58)35(25-30-17-19-31(54)20-18-30)50-40(57)34(24-29-13-6-3-7-14-29)49-39(56)33(47-37(55)26-46)23-28-11-4-2-5-12-28/h2-7,11-14,17-20,27,32-36,38,53-54H,8-10,15-16,21-26,45-46H2,1H3,(H,47,55)(H,48,59)(H,49,56)(H,50,57)(H,51,58)(H,61,62)/t27-,32+,33+,34+,35+,36+,38+/m1/s1 |
InChI 键 |
FAAHJOLJYDXKKU-ZHDGNLTBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
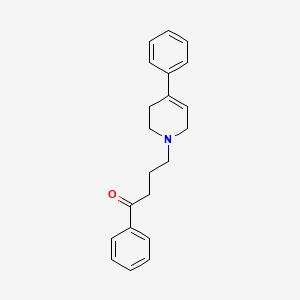
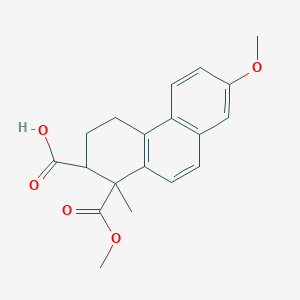
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
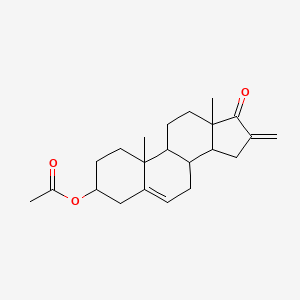
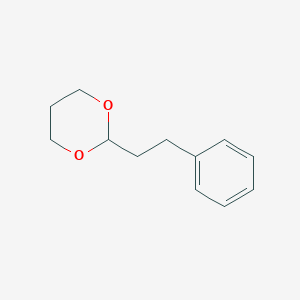
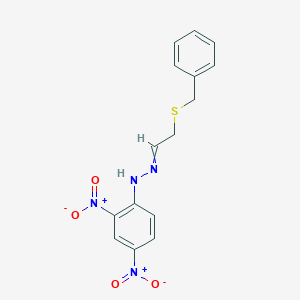


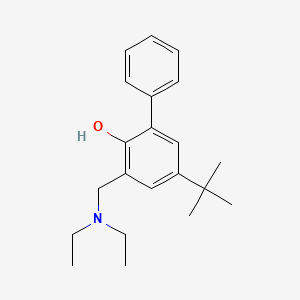
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
